molecular formula C10H6F3N3 B12503064 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile

Cat. No.: B12503064
M. Wt: 225.17 g/mol
InChI Key: COZQUMOYOHVMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzimidazole core with the trifluoromethyl group, which imparts enhanced stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H6F3N3

Molecular Weight

225.17 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole-4-carbonitrile

InChI

InChI=1S/C10H6F3N3/c1-16-7-4-2-3-6(5-14)8(7)15-9(16)10(11,12)13/h2-4H,1H3

InChI Key

COZQUMOYOHVMAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C(F)(F)F)C#N

Origin of Product

United States

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